tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate
Overview
Description
tert-Butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate: is a chemical compound with the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol . It is a carbamate derivative, characterized by the presence of a tert-butyl group and a cyclobutyl ring with a hydroxyl substituent. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
The synthesis of tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclobutyl derivative. One common method includes the use of tert-butyl chloroformate and 3-hydroxy-2,2-dimethylcyclobutylamine under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified by recrystallization or chromatography.
Chemical Reactions Analysis
tert-Butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl group, if present, can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
tert-Butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can be studied using various biochemical and biophysical techniques .
Biological Activity
Tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate (CAS: 1434141-79-3) is a synthetic compound with potential applications in pharmaceuticals and agriculture due to its unique structural properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is CHNO, with a molecular weight of 215.29 g/mol. The IUPAC name reflects its functional groups and structure, which includes a tert-butyl group attached to a carbamate moiety and a hydroxyl group on a cyclobutane derivative.
Biological Activity Overview
The biological activity of this compound has been assessed through various studies focusing on its pharmacological properties. Below are the key areas of biological activity:
1. Antioxidant Activity
Research indicates that compounds with similar structures often exhibit significant antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases. Studies have shown that derivatives of carbamate compounds can scavenge free radicals effectively.
2. Anti-inflammatory Effects
Compounds like this compound may demonstrate anti-inflammatory activity by inhibiting pro-inflammatory cytokines. This property is essential for developing treatments for chronic inflammatory diseases.
3. Neuroprotective Properties
Some studies suggest that carbamate derivatives can protect neuronal cells from damage due to oxidative stress or excitotoxicity. This neuroprotective effect could be beneficial in treating neurodegenerative disorders.
The mechanisms through which this compound exerts its biological effects may involve:
- Free Radical Scavenging : The presence of hydroxyl groups in its structure may enhance its ability to donate electrons to free radicals.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
- Cell Signaling Modulation : It may influence signaling pathways that regulate cell survival and inflammation.
Case Studies
Several case studies have investigated the biological effects of similar compounds:
- Study on Antioxidant Properties : A study demonstrated that a related carbamate compound significantly reduced oxidative stress markers in animal models, suggesting potential therapeutic applications in oxidative stress-related conditions.
- Inflammation Model : In vitro experiments showed that treatment with similar carbamates led to decreased levels of TNF-alpha and IL-6 in macrophage cultures, indicating anti-inflammatory effects.
Data Tables
Properties
IUPAC Name |
tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-7-6-8(13)11(7,4)5/h7-8,13H,6H2,1-5H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSLOTCOOFGGJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1O)NC(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601140015 | |
Record name | Carbamic acid, N-(3-hydroxy-2,2-dimethylcyclobutyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601140015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1434141-79-3 | |
Record name | Carbamic acid, N-(3-hydroxy-2,2-dimethylcyclobutyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1434141-79-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-(3-hydroxy-2,2-dimethylcyclobutyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601140015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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